molecular formula C17H17NO4 B5953467 Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester CAS No. 74618-46-5

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester

Cat. No.: B5953467
CAS No.: 74618-46-5
M. Wt: 299.32 g/mol
InChI Key: MKHVRXTUXNLZRI-UHFFFAOYSA-N
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Description

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester is a complex organic compound belonging to the class of fused heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloisoquinoline core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the [3+2] cycloaddition of activated alkynes and alkenes to isoquinoline derivatives . Another approach involves the domino reaction between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as zinc and acetic acid . Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the pyrroloisoquinoline scaffold .

Scientific Research Applications

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloisoquinoline derivatives such as lamellarins, lukianols, polycitrins, storniamides, and ningalins . These compounds share the pyrroloisoquinoline scaffold and exhibit a range of biological activities.

Uniqueness

What sets pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester apart is its specific structural features and the resulting biological activities. Its unique combination of functional groups and the ability to undergo various chemical transformations make it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

dimethyl 3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-14(16(19)21-2)15(17(20)22-3)13-8-11-6-4-5-7-12(11)9-18(10)13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHVRXTUXNLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2N1CC3=CC=CC=C3C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225603
Record name Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74618-46-5
Record name Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074618465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6.22 g, 20 mmol) and dimethyl acetylenedicarboxylate (4.26 g, 30 mmol) in acetic anhydride (50 mL) was heated at 60-70° C. for 3.5 hours. The reaction mixture was then cooled to room temperature and then evaporated under reduced pressure to dryness. The solid residue was recrystallized from ethanol to give 3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylic acid dimethyl ester 7.38 g, (94.4%); mp 155-158° C.; 1H NMR (DMSO-d6) δ δ 3.70 (3H, s, OMe), 3.86 (3H, s, COOMe), 3.89 (3H, s, COOMe), 4.41 (2H, s, CH2), 4.86 (2H, s, CH2), 7.01 (2H, d, J=8.5 Hz, ArH), 7.12 (1H, m, ArH), 7.22-7.25 (1H, m, ArH), 7.30-7.32 (1H, m, ArH), 7.37 (2H, d, J=8.5 Hz, ArH), 7.37-7.38 (1H, m, ArH); m/z 391.0 (M+H)+ Anal. Calcld. for C23H21NO5. 0.1H2O: C, 70.25; H, 5.43; N, 3.56. Found: C, 70.15; H, 5.44; N, 3.49.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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